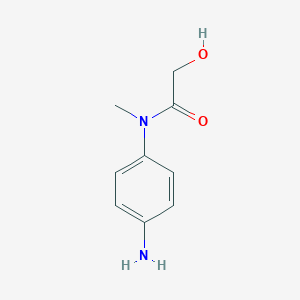
N-(4-Aminophenyl)-2-hydroxy-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminophenyl)-2-hydroxy-N-methylacetamide is an organic compound with the molecular formula C8H10N2O2 It is characterized by the presence of an aminophenyl group, a hydroxy group, and a methylacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-hydroxy-N-methylacetamide typically involves the reaction of 4-aminophenol with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Aminophenyl)-2-hydroxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to form amines.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
N-(4-Aminophenyl)-2-hydroxy-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-Aminophenyl)-2-hydroxy-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Aminophenyl)acetamide: Lacks the hydroxy group, which may affect its reactivity and applications.
N-(4-Hydroxyphenyl)acetamide: Lacks the amino group, which may influence its biological activity.
N-(4-Aminophenyl)-2-hydroxyacetamide: Similar structure but without the methyl group, which may alter its properties.
Uniqueness
N-(4-Aminophenyl)-2-hydroxy-N-methylacetamide is unique due to the presence of both the hydroxy and amino groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
652140-04-0 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
N-(4-aminophenyl)-2-hydroxy-N-methylacetamide |
InChI |
InChI=1S/C9H12N2O2/c1-11(9(13)6-12)8-4-2-7(10)3-5-8/h2-5,12H,6,10H2,1H3 |
Clé InChI |
SLCRJADUBQJEOJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)N)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


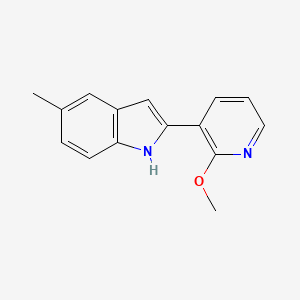
![1-(1H-Benzimidazol-2-yl)-3-phenyl-1H-pyridazino[3,4-b]indole](/img/structure/B12534075.png)
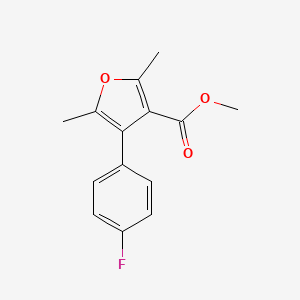
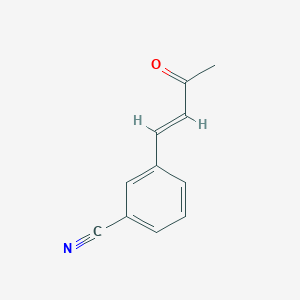

![Diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate](/img/structure/B12534097.png)

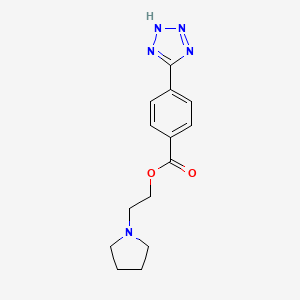
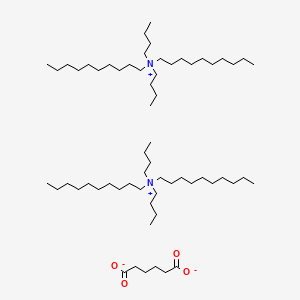
![1,3-Propanediol, 2-[(aminomethyl)amino]-](/img/structure/B12534134.png)
![2,2'-[(Furan-2-yl)methylene]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B12534149.png)
![1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B12534154.png)
![5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione](/img/structure/B12534155.png)
![Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]-](/img/structure/B12534165.png)
